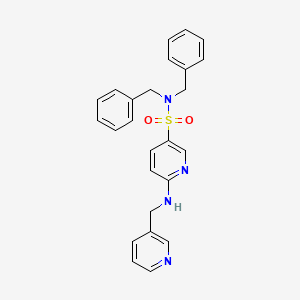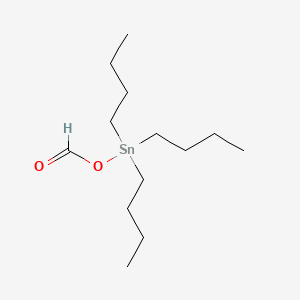
Tributyl(formyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(formyloxy)stannane is an organotin compound with the chemical formula C₁₃H₂₈O₂Sn . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have been widely studied due to their diverse applications in organic synthesis, particularly in radical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(formyloxy)stannane can be synthesized through the reaction of tributyltin hydride with formic acid. The reaction typically involves the following steps:
Formation of Tributyltin Hydride: Tributyltin hydride is prepared by reducing tributyltin chloride with lithium aluminium hydride.
Reaction with Formic Acid: The tributyltin hydride is then reacted with formic acid to form this compound.
The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(formyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Deoxygenation: It is used in the Barton-McCombie deoxygenation reaction to remove oxygen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Azobisisobutyronitrile (AIBN): Used as a radical initiator.
Lithium Aluminium Hydride: Used in reduction reactions.
Formic Acid: Used in the synthesis of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the major products are typically hydrocarbons, while in deoxygenation reactions, the major products are deoxygenated organic molecules .
Scientific Research Applications
Tributyl(formyloxy)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in radical reactions and in the synthesis of complex organic molecules.
Biological Studies: It has been studied for its potential biological activity and toxicity.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tributyl(formyloxy)stannane involves the formation of stannyl radicals. These radicals can participate in various radical reactions, including reduction and deoxygenation. The molecular targets and pathways involved in these reactions include organic halides and oxygen-containing functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributyl(formyloxy)stannane include:
Tributyltin Hydride: Used as a reducing agent in radical reactions.
Tributyltin Chloride: Used as a precursor in the synthesis of other organotin compounds.
Tributyltin Oxide: Used in industrial applications and as a catalyst
Uniqueness
This compound is unique due to its specific reactivity and applications in radical reactions. Its ability to participate in deoxygenation reactions makes it particularly valuable in organic synthesis .
Properties
CAS No. |
5847-51-8 |
|---|---|
Molecular Formula |
C13H28O2Sn |
Molecular Weight |
335.07 g/mol |
IUPAC Name |
tributylstannyl formate |
InChI |
InChI=1S/3C4H9.CH2O2.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;1H,(H,2,3);/q;;;;+1/p-1 |
InChI Key |
POUGAXCXKDLEMK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


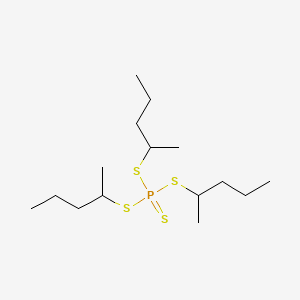

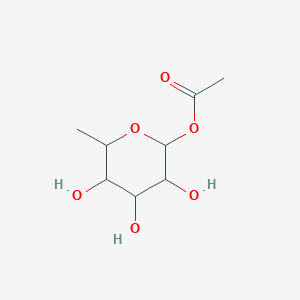
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
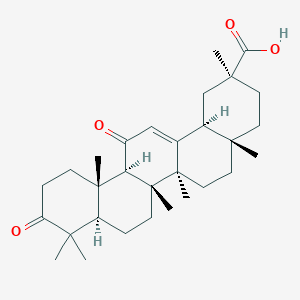
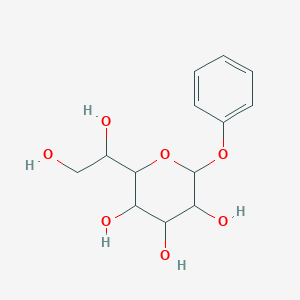
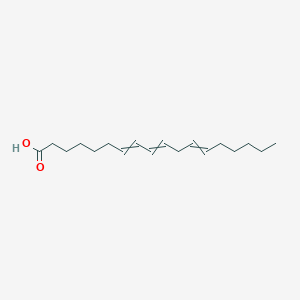
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
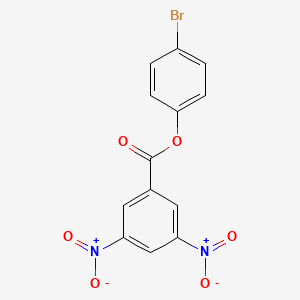
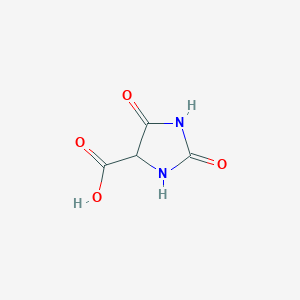

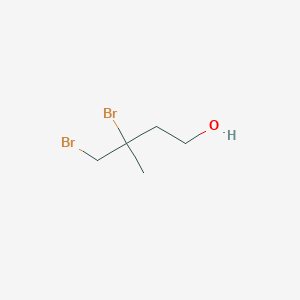
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
